3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride
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Overview
Description
3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride is an organic compound with the molecular formula C10H14N2O2·HCl. It is a derivative of propanamide, featuring an amino group at the third carbon and a methoxyphenyl group attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and acrylonitrile.
Reaction: The 4-methoxyaniline undergoes a Michael addition reaction with acrylonitrile in the presence of a base such as sodium ethoxide to form 3-(4-methoxyphenylamino)propanenitrile.
Hydrolysis: The nitrile group is then hydrolyzed to an amide using acidic or basic hydrolysis conditions, resulting in 3-Amino-N-(4-methoxyphenyl)propanamide.
Formation of Hydrochloride Salt: Finally, the amide is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as described above, but with optimized reaction conditions and purification processes to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(4-methoxyphenyl)methylpropanamide hydrochloride
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- N-(3-amino-4-methoxyphenyl)propanamide
Uniqueness
3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a methoxyphenyl group. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
3-amino-N-(4-methoxyphenyl)propanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPLWUPGXQMDKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57500-81-9 |
Source
|
Record name | Propanamide, 3-amino-N-(4-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57500-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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